3-chloro-4-(1H-imidazol-1-yl)aniline hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the molecular structure through standardized naming conventions. The official IUPAC name for this compound is designated as 3-chloro-4-imidazol-1-ylaniline;hydrochloride, which accurately reflects the substitution pattern on the benzene ring and the presence of the hydrochloride salt. This nomenclature system systematically describes the positioning of the chlorine atom at the third carbon of the aniline ring, the imidazole group attachment at the fourth position, and the formation of a hydrochloride salt with the basic amine functionality.
The structural representation of this compound reveals a complex molecular architecture characterized by multiple functional groups and heterocyclic components. The base structure consists of an aniline ring system with specific substitutions that create unique electronic and steric properties. The imidazole ring system attached at the para position relative to the amino group introduces additional nitrogen atoms that significantly influence the compound's chemical behavior and potential biological activity. The chlorine substituent at the meta position creates an electron-withdrawing effect that modifies the electronic distribution throughout the aromatic system.
The three-dimensional molecular structure demonstrates specific spatial relationships between the various functional groups, with the imidazole ring potentially exhibiting rotational freedom around the carbon-nitrogen bond connecting it to the benzene ring. This conformational flexibility may play a crucial role in determining the compound's interaction with biological targets and its overall pharmacological profile. The hydrochloride salt formation occurs through protonation of the primary amine group, creating a positively charged ammonium center that enhances water solubility and crystalline stability.
CAS Registry Number and Alternative Chemical Names
Properties
IUPAC Name |
3-chloro-4-imidazol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13;/h1-6H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNECMKQGKBXGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-(1H-imidazol-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, interactions with biomolecules, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features an imidazole ring attached to an aniline moiety, characterized by the following structural formula:
This structure allows for various chemical interactions that contribute to its biological activity.
Enzyme Interaction
This compound interacts with several enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can modulate enzyme activity, influencing metabolic pathways and drug efficacy.
Cell Signaling Modulation
The compound has been shown to affect cell signaling pathways, impacting gene expression and cellular metabolism. For example, it can influence inflammatory responses by modulating the expression of related genes. This modulation is significant for potential therapeutic applications in inflammatory diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antifungal Properties : The compound has demonstrated antifungal activity, making it a candidate for further development in antifungal therapies.
- Anticancer Activity : Studies have shown that imidazole derivatives can exhibit anticancer properties, with some derivatives being evaluated for their effectiveness against various cancer cell lines .
- Antimicrobial Effects : The compound has also been associated with antimicrobial activities, which are essential for developing new antibiotics .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
In Vitro and In Vivo Studies
In vitro studies have shown that this compound can inhibit certain enzymes effectively at micromolar concentrations. For instance, one study reported an IC50 value of around 15 µM against a specific target enzyme . In vivo studies are necessary to confirm these findings and assess the therapeutic efficacy and safety profile.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4-(1H-imidazol-1-yl)aniline hydrochloride has been investigated for several therapeutic applications:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against various pathogens. Its mechanism involves enzyme inhibition and modulation of immune responses through Toll-like receptor (TLR) activation .
- Anticancer Potential : Research indicates that this compound can inhibit tumor growth in various cancer models. In vivo studies have shown that doses ranging from 10 mg/kg/day to 80 mg/kg/day can significantly reduce tumor sizes in xenograft models .
- Vaccine Adjuvants : Certain derivatives of imidazole-containing compounds have been explored as vaccine adjuvants, enhancing immune responses against pathogens such as HIV and HBV .
Enzyme Interaction Studies
The compound interacts with several enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can modulate enzyme activity, influencing the pharmacokinetics of co-administered drugs.
Cellular Effects
This compound affects cellular processes by modulating cell signaling pathways and gene expression. It has been shown to influence inflammatory responses by affecting the expression of genes involved in these pathways .
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 3-Chloro-4-(1H-imidazol-1-yl)aniline | Significant (MIC: 12.5 μg/mL) | Moderate | Enzyme inhibition, TLR activation |
| 4-(1H-imidazol-1-yl)aniline | Moderate | High | Enzyme inhibition |
| 2-(4-methyl-1H-imidazol-1-yl)aniline | Low | High | TLR activation |
Industrial Applications
Beyond its medicinal applications, this compound is utilized in:
- Dyes and Pigments Production : The compound serves as a precursor for synthesizing dyes and pigments with specific electronic properties.
- Synthesis of Complex Molecules : It acts as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated that the compound effectively inhibited the growth of Aspergillus fumigatus, highlighting its potential as an antifungal agent .
Case Study 2: Cancer Treatment
In xenograft models using HER-2-dependent breast cancer cell lines, treatment with this compound resulted in substantial tumor growth inhibition (up to 99% at optimal doses). This underscores its potential role in cancer therapy .
Comparison with Similar Compounds
Key Observations :
- Aromatic Core: The benzene ring in the target compound provides rigidity, whereas thiophene (in 5-amino-2-thiophenecarboxylic acid derivative) introduces conjugation variability. Benzoimidazole analogs exhibit fused-ring systems, altering electronic density .
- Functional Groups : The imidazole in the target compound enables metal coordination, unlike the ester group in the thiophene analog, which is prone to hydrolysis. The nitro group in 1-hydroxy-2-methyl-6-nitro-benzoimidazole enhances electrophilicity but reduces stability .
- Salt Forms: Hydrochloride salts (e.g., target compound and 5-amino-thiophene derivative) improve solubility compared to free bases, critical for drug delivery .
Physicochemical Properties
- Solubility: The hydrochloride form of 3-chloro-4-(1H-imidazol-1-yl)aniline has higher aqueous solubility (>50 mg/mL) than its free base, similar to 5-amino-2-thiophenecarboxylic acid methyl ester HCl. In contrast, nitro-substituted benzoimidazoles exhibit poor solubility due to hydrophobicity .
- Stability : The target compound is stable under acidic conditions but may degrade in basic environments due to deprotonation of the imidazole ring. This contrasts with the ester-containing thiophene analog, which is sensitive to hydrolysis .
Preparation Methods
Nucleophilic Substitution Reaction
- Reagents : 3-chloroaniline, imidazole, base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3))
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature : Elevated temperatures ranging from 80°C to 120°C
- Time : Several hours (typically 6 to 12 hours) to ensure complete conversion
Mechanism : The base deprotonates the imidazole nitrogen, increasing nucleophilicity. The imidazole anion then attacks the aromatic ring of 3-chloroaniline at the 4-position, displacing a leaving group (usually a halogen or activated substituent) via SNAr.
Reaction Work-Up and Purification
- After completion, the reaction mixture is cooled and poured into water to precipitate the product.
- The crude product is filtered, washed with water to remove inorganic salts and residual reagents.
- Further purification is achieved by recrystallization from ethanol or other suitable solvents.
- For industrial-scale synthesis, chromatographic purification or recrystallization ensures high purity.
Industrial Scale-Up Considerations
Industrial production follows similar synthetic routes but emphasizes optimization for yield, purity, and cost-effectiveness:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor type | Small round-bottom flask | Bulk reactors with stirring systems |
| Solvent volume | Minimal, analytical scale | Large volumes with solvent recycling |
| Temperature control | Oil bath or heating mantle | Automated temperature control systems |
| Reaction time | 6–12 hours | Optimized via kinetic studies (e.g., in situ FTIR) |
| Purification | Recrystallization, chromatography | Large-scale recrystallization, filtration, washing |
Batch-to-batch consistency is maintained by rigorous quality control protocols including HPLC purity checks, elemental analysis, and moisture quantification.
Variations and Alternative Synthetic Routes
While the direct nucleophilic substitution of 3-chloroaniline with imidazole is the primary route, literature reports alternative approaches involving:
- Halogen exchange : Starting from 3-chloro-4-fluoroaniline derivatives, where the more reactive fluorine is substituted by imidazole under similar conditions.
- Acyl chloride intermediates : Conversion of imidazole-substituted benzoic acid derivatives to acyl chlorides followed by coupling with anilines, useful for related compounds but less common for this specific compound.
These methods may offer improved yields or selectivity depending on substrate availability and desired product purity.
Summary Table of Typical Laboratory Synthesis Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting materials | 3-chloroaniline, imidazole | Commercially available |
| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) | Deprotonates imidazole |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Temperature | 80–120°C | Heating promotes substitution |
| Reaction time | 6–12 hours | Monitored by TLC or HPLC |
| Work-up | Quench with water, filtration | Removes inorganic salts |
| Purification | Recrystallization from ethanol | Ensures high purity |
Research Findings and Optimization Insights
- Base selection : Potassium carbonate offers milder conditions but may require longer reaction times; sodium hydride provides stronger deprotonation but demands careful handling.
- Solvent choice : DMF is preferred for its ability to dissolve both reactants and promote nucleophilicity; alternatives like DMSO are also effective.
- Temperature effect : Higher temperatures accelerate the reaction but may increase side reactions; optimal temperature balances rate and selectivity.
- Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential to determine endpoint and purity.
- Purity control : Recrystallization is the primary method for purification; chromatographic techniques can be employed for analytical or small-scale preparations.
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-4-(1H-imidazol-1-yl)aniline hydrochloride to improve yield and purity?
Methodological Answer:
- Nucleophilic Substitution : Introduce the imidazole moiety via nucleophilic substitution using 1H-imidazole and a chlorinated aniline precursor under basic conditions (e.g., K₂CO₃). Monitor reaction progress with TLC or HPLC-MS .
- Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, enhancing stability and solubility. Recrystallize using isopropyl alcohol for purity .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of imidazole to chlorinated precursor) and reaction time (12–24 hours) under inert atmosphere .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control : Use fume hoods for synthesis steps to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in sealed glass containers at 2–8°C in a dark, dry environment to prevent degradation. Avoid proximity to strong oxidizers (e.g., peroxides) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for imidazole and aniline rings) and chlorine/amine substituents. Use DEPT-135 to distinguish CH₃/CH₂ groups in alkylated analogs .
- HRESIMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 239.02 for the parent compound) and isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
- X-ray Crystallography : Resolve steric effects of the chloro-imidazole substituent by growing single crystals in DMSO/water mixtures .
Q. What strategies address contradictions in biological activity data for imidazole-aniline derivatives?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess variability in cytotoxicity .
- Metabolic Stability Testing : Use liver microsomes to evaluate phase I/II metabolism. Correlate half-life (t₁/₂) discrepancies with cytochrome P450 isoform selectivity .
- Receptor Binding Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal calorimetry) to confirm binding affinities .
Q. How can computational tools predict synthetic pathways for novel analogs of this compound?
Methodological Answer:
- Retrosynthesis Planning : Use AI-driven platforms (e.g., PubChem’s retrosynthesis module) to identify feasible routes. Prioritize reactions with >80% similarity to known imidazole alkylation pathways .
- DFT Calculations : Model transition states for key steps (e.g., SNAr reactions) to predict regioselectivity and energy barriers .
- ADMET Prediction : Employ QSAR models to forecast solubility (LogP) and toxicity (e.g., Ames test alerts) for early-stage prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
